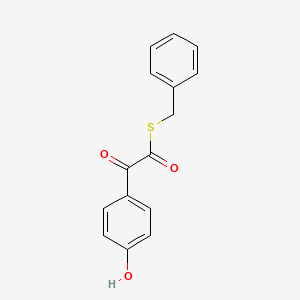
Benzeneethanethioic acid, 4-hydroxy-alpha-oxo-, S-(phenylmethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanethioic acid, 4-hydroxy-alpha-oxo-, S-(phenylmethyl) ester is a complex organic compound with a unique structure that includes a benzene ring, a thioic acid group, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanethioic acid, 4-hydroxy-alpha-oxo-, S-(phenylmethyl) ester typically involves the esterification of the corresponding acid with a phenylmethyl group. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a solvent like methanol or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanethioic acid, 4-hydroxy-alpha-oxo-, S-(phenylmethyl) ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thioic acid group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the ester or thioic acid groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzeneethanethioic acid, 4-hydroxy-alpha-oxo-, S-(phenylmethyl) ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of Benzeneethanethioic acid, 4-hydroxy-alpha-oxo-, S-(phenylmethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and thioic acid groups can participate in various biochemical reactions, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoic acid, 4-hydroxy-alpha-oxo-: This compound shares a similar structure but lacks the thioic acid and ester groups.
Benzeneacetic acid, alpha-oxo-, methyl ester: Similar in structure but with different functional groups, leading to different reactivity and applications.
Uniqueness
Benzeneethanethioic acid, 4-hydroxy-alpha-oxo-, S-(phenylmethyl) ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
Properties
Molecular Formula |
C15H12O3S |
|---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
S-benzyl 2-(4-hydroxyphenyl)-2-oxoethanethioate |
InChI |
InChI=1S/C15H12O3S/c16-13-8-6-12(7-9-13)14(17)15(18)19-10-11-4-2-1-3-5-11/h1-9,16H,10H2 |
InChI Key |
HNZNRMQFUPLNNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=O)C(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















